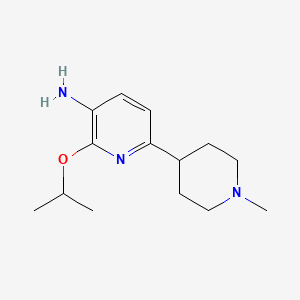![molecular formula C11H19F3N2O2Si2 B8747944 Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- CAS No. 7057-43-4](/img/structure/B8747944.png)
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C11H19F3N2O2Si2 and a molar mass of 324.45 g/mol It is characterized by the presence of trifluoromethyl and trimethylsilyloxy groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- typically involves the reaction of 5-trifluoromethyluracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
5-Trifluoromethyluracil+2(Trimethylsilyl chloride)→Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The trimethylsilyloxy groups are susceptible to hydrolysis, leading to the formation of 5-trifluoromethyluracil.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyloxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyloxy groups.
Major Products
Substitution: Products depend on the substituent introduced.
Hydrolysis: 5-Trifluoromethyluracil is a common product.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyloxy groups can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2,4-bis(trimethylsilyloxy)pyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2,4-Bis(trimethylsilyloxy)thymine: Another pyrimidine derivative with trimethylsilyloxy groups.
Uniqueness
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
7057-43-4 |
|---|---|
Molekularformel |
C11H19F3N2O2Si2 |
Molekulargewicht |
324.45 g/mol |
IUPAC-Name |
trimethyl-[5-(trifluoromethyl)-2-trimethylsilyloxypyrimidin-4-yl]oxysilane |
InChI |
InChI=1S/C11H19F3N2O2Si2/c1-19(2,3)17-9-8(11(12,13)14)7-15-10(16-9)18-20(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
XHBKWMUWFRURGS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC(=NC=C1C(F)(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,4S)-3-[2-(tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B8747862.png)

![N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide](/img/structure/B8747869.png)

![7-Oxo-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8747882.png)

![4-[(Chloromethyl)sulfanyl]pyridine](/img/structure/B8747895.png)







